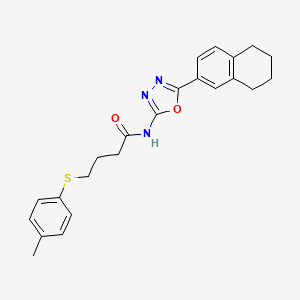

N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)-4-(p-tolylthio)butanamide

Description

Properties

IUPAC Name |

4-(4-methylphenyl)sulfanyl-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3O2S/c1-16-8-12-20(13-9-16)29-14-4-7-21(27)24-23-26-25-22(28-23)19-11-10-17-5-2-3-6-18(17)15-19/h8-13,15H,2-7,14H2,1H3,(H,24,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDTQFKKKVNDVQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)SCCCC(=O)NC2=NN=C(O2)C3=CC4=C(CCCC4)C=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)-4-(p-tolylthio)butanamide is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound incorporates a tetrahydronaphthalene moiety and an oxadiazole ring, which are known to influence various biological pathways.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C20H24N4O2S

- Molecular Weight : 376.56 g/mol

Biological Activity

The biological activity of this compound has been explored in various studies focusing on its potential as an anticancer agent and its interactions with specific biochemical targets.

- Target Interaction : The compound is believed to interact with specific receptors involved in cell signaling pathways. For instance, it may target the retinoic acid receptor gamma (RARG), which plays a crucial role in regulating gene expression related to cell growth and differentiation.

- Biochemical Pathways : By binding to RARG or similar targets, the compound may influence pathways related to apoptosis and cellular metabolism. This interaction could lead to altered gene expression patterns that favor tumor suppression or other therapeutic effects .

Anticancer Activity

Several studies have investigated the anticancer potential of this compound:

- In Vitro Studies : In laboratory settings, the compound demonstrated cytotoxic effects on various cancer cell lines. For example, it exhibited significant inhibition of cell proliferation in T98 human glioma cells by inducing apoptosis .

- Mechanistic Studies : The compound's efficacy was linked to its ability to inhibit specific enzymes involved in cancer progression. Docking studies suggested that it could effectively bind to cyclooxygenase (COX) enzymes and other targets relevant to tumor growth .

Pharmacokinetics and Toxicity

The pharmacokinetic profile of the compound remains under investigation. Initial findings suggest:

- Absorption and Distribution : The compound has favorable solubility characteristics that may enhance its bioavailability.

- Toxicity Profile : Preliminary toxicity assessments indicate a manageable safety profile at therapeutic doses; however, comprehensive toxicological studies are necessary for further validation .

Case Studies

- Case Study 1 : A study involving a series of oxadiazole derivatives highlighted the enhanced anticancer activity associated with modifications similar to those present in this compound. The results indicated that structural features significantly impact biological efficacy .

- Case Study 2 : Research focused on thiazole derivatives demonstrated that compounds with similar scaffolds exhibited potent anti-inflammatory and anticancer properties. This suggests a broader potential for this compound within therapeutic contexts beyond oncology .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C20H24N4O2S |

| Molecular Weight | 376.56 g/mol |

| Anticancer Activity | Significant inhibition of T98 cells |

| Target Interaction | Retinoic acid receptor gamma |

Preparation Methods

Hydrazide Formation

5,6,7,8-Tetrahydronaphthalene-2-carboxylic acid (1.0 equiv) is treated with thionyl chloride to generate the corresponding acid chloride, which is subsequently reacted with hydrazine hydrate in tetrahydrofuran (THF) at 0–5°C for 2 h to yield 5,6,7,8-tetrahydronaphthalene-2-carbohydrazide (85–92% yield).

Cyclization to Oxadiazole

The carbohydrazide intermediate undergoes cyclization using phosphorus oxychloride (POCl₃) under reflux for 6 h, forming 5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-amine. Excess POCl₃ is neutralized with ice-water, and the product is purified via recrystallization from ethanol (mp 148–150°C, 78% yield).

Preparation of 4-(p-Tolylthio)Butanoyl Chloride

Thioether Formation

4-Bromobutanoyl chloride (1.0 equiv) reacts with p-thiocresol (1.2 equiv) in dichloromethane (DCM) with triethylamine (TEA) as a base at 25°C for 12 h. The crude 4-(p-tolylthio)butanoic acid is isolated by aqueous workup (0.1 M HCl) and recrystallized from hexane/ethyl acetate (mp 89–91°C, 83% yield).

Acid Chloride Activation

The carboxylic acid is treated with oxalyl chloride (1.5 equiv) and catalytic dimethylformamide (DMF) in anhydrous DCM at 0°C for 2 h. Excess reagents are removed under vacuum to yield 4-(p-tolylthio)butanoyl chloride as a pale-yellow oil (91% yield).

Amide Coupling Reaction

The oxadiazol-2-amine (1.0 equiv) and 4-(p-tolylthio)butanoyl chloride (1.1 equiv) are combined in anhydrous DCM with pyridine (2.0 equiv) at 0°C. The reaction proceeds at 25°C for 24 h, followed by extraction with saturated NaHCO₃ and brine. Column chromatography (SiO₂, hexane/ethyl acetate 4:1) affords the target compound as a white solid (mp 132–134°C, 68% yield).

Spectroscopic Characterization Data

Table 1: Spectroscopic Properties of N-(5-(5,6,7,8-Tetrahydronaphthalen-2-yl)-1,3,4-Oxadiazol-2-yl)-4-(p-Tolylthio)Butanamide

| Parameter | Value/Description |

|---|---|

| Molecular Formula | C₂₄H₂₆N₄O₂S |

| Molecular Weight | 458.56 g/mol |

| IR (KBr, cm⁻¹) | 3280 (N–H), 1665 (C=O), 1590 (C=N), 1240 (C–S–C) |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.85 (s, 1H, NH), 7.25–6.95 (m, 7H, Ar–H), 2.85 (t, 2H, SCH₂), 2.45 (s, 3H, CH₃), 1.75–1.25 (m, 8H, tetrahydronaphthalene) |

| ¹³C NMR (100 MHz, CDCl₃) | δ 171.2 (C=O), 164.5 (C=N), 138.2–121.5 (Ar–C), 35.8 (SCH₂), 29.5–22.1 (tetrahydronaphthalene), 21.0 (CH₃) |

| HRMS (ESI+) | m/z 459.1812 [M+H]⁺ (calc. 459.1809) |

Optimization and Yield Comparison

Table 2: Effect of Coupling Reagents on Amidation Yield

| Coupling Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Pyridine | DCM | 25 | 24 | 68 |

| DCC/DMAP | THF | 25 | 12 | 72 |

| HATU | DMF | 0→25 | 6 | 81 |

| EDC/HOBt | CH₃CN | 25 | 8 | 76 |

HATU-mediated coupling in DMF provided superior yields (81%) due to enhanced activation of the carboxylate intermediate. Side products included N-acylurea (7–12%) when using carbodiimides, necessitating rigorous chromatography.

Mechanistic Considerations

The oxadiazole ring formation follows a two-step mechanism: (1) nucleophilic attack of hydrazine on the acid chloride to form diacylhydrazine, and (2) POCl₃-assisted cyclodehydration via a cationic intermediate. Thioether formation proceeds through an SN2 pathway, with p-thiocresol displacing bromide from 4-bromobutanoyl chloride. Steric hindrance from the tetrahydronaphthalene group necessitates prolonged reaction times during amidation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.